Thermodynamic stability and physicochemical properties of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Thermodynamic stability and physicochemical properties of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Thermodynamic Stability and Physicochemical Profiling of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol: A Technical Whitepaper
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological profile and robust stability. Specifically, 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol (CAS: 113056-45-4) represents a highly functionalized derivative where the triazole core is tethered to a lipophilic 4-chlorophenoxy moiety via a methylene bridge[1]. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, thermodynamic behavior—specifically its thione-thiol tautomerism—and thermal degradation kinetics.
Physicochemical Profiling & ADMET Implications
The physicochemical properties of a compound dictate its pharmacokinetics, solubility, and interaction with biological membranes. For 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, the methylene bridge isolates the triazole ring from direct resonance with the chlorophenyl system, meaning electronic modulation occurs primarily via inductive effects (-I).
Table 1: Quantitative Physicochemical Properties
| Property | Value | ADMET / Pharmacological Implication |
|---|---|---|
| Molecular Weight | 241.70 g/mol [1] | Ideal for small-molecule drug development (<500 Da). |
| LogP (XLogP3) | 2.1[1] | Optimal lipophilicity for oral bioavailability. Balances aqueous solubility with lipid bilayer permeability. |
| Topological Polar Surface Area (TPSA) | 77.7 Ų[1] | Excellent for cellular permeability (<140 Ų). Suggests potential for Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (Thiol/Thione dependent) | Complies with Lipinski’s Rule of 5; minimizes excessive desolvation energy penalties during receptor binding. |
| Hydrogen Bond Acceptors | 4 (N, N, O, S)[1] | Provides multiple anchor points for target kinase or enzyme active sites. |
Causality Insight: The LogP of 2.1 is a critical thermodynamic asset. It ensures that the free energy of solvation in aqueous media is low enough to allow transport through the bloodstream, while the partition coefficient is high enough to drive spontaneous partitioning into lipophilic cell membranes.
Thermodynamic Stability and Thione-Thiol Tautomerism
A defining thermodynamic characteristic of 1,2,4-triazole-3-thiols is their ability to undergo prototropic tautomerism between the thiol (-SH) and thione (=S) forms[2].
Tautomeric Equilibrium Thermodynamics: Quantum chemical calculations, typically utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, reveal that the thione form is thermodynamically favored in both the gas phase and polar protic solvents[2]. This stability is driven by the greater thermodynamic stability of the C=S π bond relative to the C=N bond, combined with enhanced protophilicity of the nitrogen atom[3].
Thermal Degradation Kinetics: Under extreme thermal stress, triazole-thiones undergo a gas-phase unimolecular decomposition. Computational and experimental studies on analogous systems indicate this occurs via a concerted, six-membered cyclic transition state[3]. The activation energy ( Ea ) for this decomposition pathway is remarkably high, typically hovering around 160 kJ/mol, which underscores the exceptional thermal stability of the triazole-thione core[3].
Radical Scavenging Thermodynamics: The thermodynamic parameters governing the compound's antioxidant potential—such as Bond Dissociation Energy (BDE), Ionization Potential (IP), and Proton Affinity (PA)—indicate that the compound can act as a potent radical scavenger via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms[4]. The presence of the electron-rich sulfur atom significantly lowers the BDE of the S-H or N-H bonds, facilitating rapid radical quenching[4].
Figure 1: Thermodynamic pathways of thione-thiol tautomerism and subsequent physicochemical reactivity.
Experimental Methodologies for Characterization
To ensure scientific integrity and self-validating data, the following protocols must be executed to empirically determine the thermodynamic properties of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol.
Protocol A: Spectrophotometric Determination of Tautomeric Equilibrium
Objective: To quantify the thione-thiol ratio across varying dielectric constants.
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Stock Preparation: Dissolve exactly 2.42 mg of the compound in 1.0 mL of anhydrous HPLC-grade DMSO to yield a 10 mM stock solution. Causality: Anhydrous DMSO prevents premature proton exchange and stabilizes the baseline tautomeric state.
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Solvent Matrix Dilution: Dilute the stock to a final concentration of 50 µM in three distinct solvent systems: Absolute Ethanol (protic), Acetonitrile (polar aprotic), and Hexane (non-polar).
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Spectral Acquisition: Scan the UV-Vis spectrum from 200 nm to 400 nm using a dual-beam spectrophotometer.
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Data Validation: Identify the isosbestic points. The thione form typically exhibits a distinct π→π∗ transition around 250–260 nm, whereas the thiol form absorbs at a lower wavelength (~210–220 nm). The ratio of these peak integrals, plotted against the solvent's dielectric constant, yields the thermodynamic equilibrium constant ( Keq ).
Protocol B: Thermal Stability Profiling via TGA-DSC
Objective: To map the thermal degradation kinetics and calculate the activation energy ( Ea ) of decomposition.
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Sample Loading: Place 5.0–10.0 mg of the crystalline compound into a pre-tarred alumina ( Al2O3 ) crucible.
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Atmospheric Control: Purge the Thermogravimetric Analyzer (TGA) furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere is critical to prevent oxidative combustion, ensuring that the recorded mass loss is strictly due to unimolecular thermal cracking[3].
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Thermal Ramping: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min, simultaneously recording Differential Scanning Calorimetry (DSC) data.
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Kinetic Analysis: Use the Coats-Redfern method on the primary mass-loss derivative peak (DTG) to extract the activation energy, validating the ~160 kJ/mol theoretical threshold[3].
Figure 2: Integrated experimental and computational workflow for thermodynamic profiling.
Conclusion
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a thermodynamically robust molecule characterized by a highly stable thione tautomer and favorable ADMET properties (LogP 2.1, TPSA 77.7 Ų). The structural integration of the electron-withdrawing chlorophenoxy group via a methylene linker fine-tunes the compound's lipophilicity without compromising the core triazole's radical scavenging or metal-complexing capabilities. Proper characterization utilizing the integrated spectroscopic and thermogravimetric workflows outlined above is essential for leveraging this scaffold in advanced drug design.
Sources
- 1. 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol | C9H8ClN3OS | CID 1550076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
